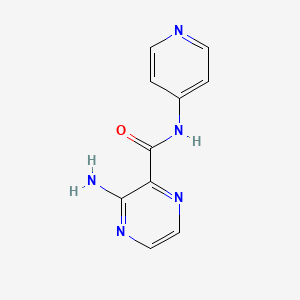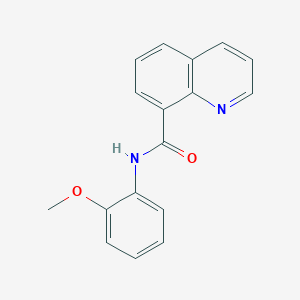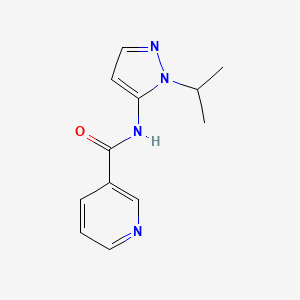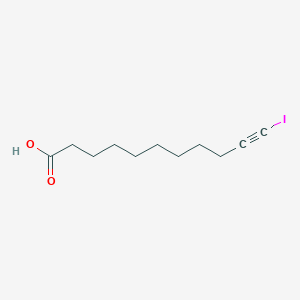
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, ABX-1431, and has been found to have promising effects in the treatment of several neurological disorders. In
Wirkmechanismus
The exact mechanism of action of ABX-1431 is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that are involved in the regulation of various physiological processes, including mood, appetite, and pain perception. ABX-1431 has been found to bind to a specific receptor in the endocannabinoid system, known as the fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of certain endocannabinoids. By inhibiting FAAH, ABX-1431 increases the levels of endocannabinoids in the brain, which may have a positive effect on mood and behavior.
Biochemical and Physiological Effects
ABX-1431 has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, ABX-1431 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. However, further research is needed to fully understand the biochemical and physiological effects of ABX-1431.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABX-1431 for lab experiments is its specificity for the FAAH receptor. This allows researchers to study the effects of inhibiting FAAH without affecting other receptors in the endocannabinoid system. Additionally, ABX-1431 has been found to be well-tolerated in animal models, which is important for the safety of lab experiments. However, one limitation of ABX-1431 is its low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ABX-1431. One area of interest is the potential applications of ABX-1431 in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABX-1431, as well as its mechanism of action. Another area of interest is the development of new synthesis methods for ABX-1431 that may improve its solubility and bioavailability. Finally, there is a need for more studies on the safety and efficacy of ABX-1431 in humans.
Synthesemethoden
The synthesis of ABX-1431 involves a series of reactions that result in the formation of the final product. The process begins with the reaction of 2-nitrobenzoic acid with ethylamine to form the intermediate product, 2-ethylamino-3-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 1,5-dibromopentane to form the azepane ring. Finally, the benzoxazinone ring is formed by reacting the azepane intermediate with phosgene.
Wissenschaftliche Forschungsanwendungen
ABX-1431 has been found to have promising applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. It has been shown to have a positive effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, ABX-1431 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Eigenschaften
IUPAC Name |
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-20-13-9-11(5-6-12(13)16-14)15(19)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBAPUATYOUAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)




![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)